Product packaging for Allyl Sec-Butyl Sulfide(Cat. No.:CAS No. 70289-07-5)

Allyl Sec-Butyl Sulfide

Cat. No.: B1267199
CAS No.: 70289-07-5
M. Wt: 130.25 g/mol
InChI Key: QLCUOCVKHIAUIL-UHFFFAOYSA-N
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Description

General Overview of Organosulfur Compounds in Chemical Research

Organosulfur compounds, a class of organic substances containing sulfur, are integral to numerous areas of chemical research and are found in a vast array of natural and synthetic contexts. britannica.com These compounds are noted for their diverse properties and occurrences, from interstellar space to the depths of oceans and volcanic environments. britannica.com In the realm of biology, organosulfur compounds are fundamental components of all living organisms, present in essential amino acids like cysteine and methionine, which are the building blocks of proteins. britannica.comwikipedia.org They are also found in vital molecules such as the tripeptide glutathione (B108866), coenzymes, vitamins, and hormones. britannica.comwikipedia.org

The significance of organosulfur compounds extends to their practical applications. While some, like thiols, are known for their potent and often unpleasant odors, others are responsible for the desirable flavors and aromas of foods such as garlic, onions, and coffee. britannica.com The field of medicine has greatly benefited from organosulfur compounds, with well-known examples including penicillin and sulfa drugs, which are life-saving antibiotics. wikipedia.org In contrast, the potent chemical warfare agent, mustard gas, is also an organosulfur compound. britannica.com The versatility of these compounds is further demonstrated by their use in the synthesis of polymers, agricultural chemicals, dyes, and as reagents in the creation of new chemical entities. britannica.com

Academic Importance of Allyl Sulfide (B99878) Motifs in Synthesis and Reaction Studies

Within the broad family of organosulfur compounds, the allyl sulfide motif holds particular academic importance, especially in the fields of organic synthesis and reaction mechanism studies. The allyl group consists of a methylene (B1212753) bridge attached to a vinyl group. acs.org Natural products containing allyl sulfide derivatives, found in sources like garlic, cinnamon, and mustard, have demonstrated significant biological activities, including anticancer properties. acs.org

The academic interest in allyl sulfides stems from their versatile reactivity, which allows for a wide range of chemical transformations. pharmatutor.orgorganic-chemistry.org Researchers have developed numerous synthetic methods to construct the allyl sulfide linkage, including cross-coupling reactions, allylation of thiols, and reactions involving allylic acetates or carbonates. pharmatutor.orgorganic-chemistry.org These synthetic strategies are crucial for accessing a diverse array of allyl sulfide structures for further study. The development of catalytic, regio- and enantioselective methods for synthesizing chiral allyl sulfides is an area of active research, highlighting the importance of this structural unit in creating complex and stereochemically defined molecules. organic-chemistry.orgnih.gov The unique reactivity of the allyl group, coupled with the properties of the sulfur atom, makes allyl sulfides valuable substrates for investigating fundamental reaction mechanisms, such as organic-chemistry.orgCurrent time information in Bangalore, IN.-allylic rearrangements and Doyle-Kirmse reactions. acs.orgacs.org

Specific Research Focus on Allyl Sec-Butyl Sulfide as a Model Compound

This compound, with the chemical formula C₇H₁₄S, serves as a specific and valuable model compound for research within the broader class of allyl sulfides. ontosight.ai It consists of an allyl group bonded to a sec-butyl group through a sulfur atom. ontosight.ai As a relatively simple, unsymmetrical allyl sulfide, it provides a clear platform for studying the fundamental chemical properties and reactivity inherent to this functional group without the complicating factors of more complex substituents.

Research on this compound and its derivatives, such as allyl sec-butyl sulfone, has provided key insights into their thermal reactions. acs.orgacs.org For instance, studies on the pyrolysis of allyl sec-butyl sulfone have been instrumental in observing and understanding organic-chemistry.orgCurrent time information in Bangalore, IN.-allylic rearrangements. acs.orgacs.org The synthesis of this compound itself can be achieved through established methods, such as the reaction of allyl chloride with sec-butylthiol. ontosight.ai Its physical properties, being a colorless liquid soluble in organic solvents, make it amenable to a variety of experimental conditions. ontosight.ai By focusing on a specific, well-defined compound like this compound, researchers can systematically investigate reaction kinetics, mechanisms, and the influence of structure on reactivity, with the findings being broadly applicable to more complex molecules containing the allyl sulfide motif.

Chemical and Physical Properties of this compound

PropertyValue
Chemical Formula C₇H₁₄S
Appearance Colorless liquid
Odor Characteristic sulfide odor
Solubility in Water Insoluble
Solubility in Organic Solvents Soluble in ethanol (B145695) and ether
Stability Relatively stable under normal conditions; can decompose with heat, light, or oxidizing agents

This table summarizes the key physical and chemical properties of this compound. ontosight.ai

Synthesis of Allyl Sulfides

Reaction TypeReactantsCatalyst/ConditionsProductReference
Alkylation of Thiols Allyl chloride and sec-butylthiolBaseThis compound ontosight.ai
Nickel-Catalyzed Reaction Allylic acetates and thiolsNickel(0) triethyl phosphite (B83602) complexAllylic sulfides organic-chemistry.org
Indium-Catalyzed Substitution Allyl acetates and thiosilanesIndium triiodideAllyl sulfides pharmatutor.org
Iridium-Catalyzed Allylation Allyl carbonates and aliphatic thiolsIridium catalystBranched allyl sulfides organic-chemistry.org

This table presents various methods for the synthesis of allyl sulfides, including a specific method for this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14S B1267199 Allyl Sec-Butyl Sulfide CAS No. 70289-07-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

70289-07-5

Molecular Formula

C7H14S

Molecular Weight

130.25 g/mol

IUPAC Name

2-prop-2-enylsulfanylbutane

InChI

InChI=1S/C7H14S/c1-4-6-8-7(3)5-2/h4,7H,1,5-6H2,2-3H3

InChI Key

QLCUOCVKHIAUIL-UHFFFAOYSA-N

SMILES

CCC(C)SCC=C

Canonical SMILES

CCC(C)SCC=C

Other CAS No.

70289-07-5

Pictograms

Corrosive; Irritant

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Routes for Allyl Sulfides

A range of synthetic routes has been developed, offering flexibility in starting materials and reaction conditions. These can be broadly categorized into nucleophilic substitution approaches and transition-metal-catalyzed cross-coupling reactions.

Nucleophilic substitution reactions represent a fundamental and widely used method for synthesizing sulfides. These reactions typically involve a sulfur-based nucleophile attacking an electrophilic carbon atom, displacing a leaving group.

A primary and straightforward method for the synthesis of Allyl Sec-Butyl Sulfide (B99878) involves the direct reaction of sec-butylthiol (sec-butyl mercaptan) with an allyl halide, such as allyl chloride or allyl bromide. ontosight.aiyoutube.com This reaction proceeds via a classic SN2 mechanism. youtube.com The thiol is typically deprotonated with a base to form a more potent thiolate nucleophile, which then attacks the electrophilic CH₂ group of the allyl halide, displacing the halide ion to form the sulfide. youtube.com

The general scheme is as follows: CH₃CH(CH₃)CH₂SH + Base → CH₃CH(CH₃)CH₂S⁻ CH₃CH(CH₃)CH₂S⁻ + CH₂=CHCH₂-X → CH₃CH(CH₃)CH₂-S-CH₂CH=CH₂ + X⁻ (where X = Cl, Br, I)

This method is efficient for producing simple sulfides and is a cornerstone of sulfide synthesis. youtube.com

A more advanced approach involves the substitution of an acetoxy group from an allylic acetate (B1210297) using a thiosilane. Research by Nishimoto et al. in 2012 demonstrated an effective method for this transformation using indium triiodide (InI₃) as a catalyst. pharmatutor.orgorganic-chemistry.org This reaction allows for the formation of various thioethers from alkyl, benzyl, allyl, and propargyl acetates in good yields. pharmatutor.org To synthesize Allyl Sec-Butyl Sulfide via this route, the corresponding silyl (B83357) thioether of sec-butyl mercaptan would be reacted with an allyl acetate in the presence of the indium catalyst. organic-chemistry.org

Table 1: Indium-Catalyzed Synthesis of Allyl Sulfides from Allylic Acetates and Thiosilanes

Catalyst Substrate 1 Substrate 2 Product Yield Reference

An alternative one-pot synthesis of allyl sulfides was developed by Zhan and Lang in 2004, utilizing alkyl thiocyanates or diaryl disulfides as the sulfur source. oup.com The reaction is mediated by samarium metal (Sm) in the presence of allyl bromide in a methanol (B129727) medium. oup.com This method proved effective for converting various alkyl thiocyanates into their corresponding allyl sulfides in good yields under neutral conditions. oup.com For instance, reacting sec-butyl thiocyanate (B1210189) with samarium and allyl bromide would be a direct pathway to this compound.

Table 2: Samarium-Mediated Synthesis of Allyl Sulfides from Alkyl Thiocyanates

Substrate (R-SCN) Reagents Time (min) Yield (%) Reference
C₂H₅SCN Sm, Allyl Bromide, MeOH 30 85 oup.com
n-C₄H₉SCN Sm, Allyl Bromide, MeOH 30 82 oup.com
n-C₈H₁₇SCN Sm, Allyl Bromide, MeOH 30 80 oup.com

This table presents a selection of results from the cited study to illustrate the method's efficiency.

In a move towards greener chemistry, protocols that eliminate the need for solvents and catalysts have been explored. Tabarelli et al. reported a solvent- and catalyst-free approach for disulfide synthesis by reacting 1,3-diphenylprop-2-en-1-ol (B1634941) with benzenethiol (B1682325) under microwave irradiation, highlighting a non-conventional method for C-S bond formation. pharmatutor.org Another relevant metal-free and solvent-free synthesis was proposed by Bahrami et al. for producing allyl sulfides from benzylic alcohols and various thiols using TAPC (1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-tetrachloride) as a catalyst, which afforded products in good to excellent yields. pharmatutor.orgorganic-chemistry.org

Transition-metal catalysis has emerged as a powerful tool for constructing C-S bonds, often providing higher efficiency, selectivity, and functional group tolerance compared to traditional methods. researchgate.netnih.gov Various metals, including palladium, nickel, ruthenium, and iridium, have been successfully employed. pharmatutor.orgorganic-chemistry.org

Key findings in this area include:

Ruthenium-Catalyzed Synthesis : Kondo et al. reported the first ruthenium-catalyzed synthesis of allylic sulfides in 1999. The reaction involves the allylation of thiols with allyl methyl carbonate using a RuCl₂(cod) catalyst in acetonitrile (B52724) at room temperature. pharmatutor.org

Nickel-Catalyzed Synthesis : A method developed by Yatusmonji et al. in 2007 utilizes a nickel(0) triethyl phosphite (B83602) complex to promote the reaction between allylic acetates and thiols. This approach is notable for producing allylic sulfides with retention of configuration and without allylic rearrangement. pharmatutor.orgorganic-chemistry.org

Iridium-Catalyzed Synthesis : In 2011, Gao et al. reported a regio- and enantioselective synthesis of branched allyl sulfides. pharmatutor.orgorganic-chemistry.org This was achieved through the iridium-catalyzed allylation of allyl carbonates with aliphatic thiols, yielding products in good yields and high enantioselectivity. organic-chemistry.org

Palladium-Catalyzed Synthesis : Palladium catalysts are also widely used. Goux et al. demonstrated in 1994 that the allylation of thiols using carbonates in the presence of a Pd(0) catalyst gives moderate to excellent yields of allyl sulfides. pharmatutor.org

Table 3: Overview of Transition-Metal Catalyzed Syntheses of Allyl Sulfides

Catalyst System Substrate 1 Substrate 2 Key Feature Reference
RuCl₂(cod) Allyl Methyl Carbonate Thiols First Ru-catalyzed method pharmatutor.org
Nickel(0) triethyl phosphite Allylic Acetates Thiols Retention of configuration pharmatutor.orgorganic-chemistry.org
Iridium complex Allyl Carbonates Aliphatic Thiols High regio- and enantioselectivity pharmatutor.orgorganic-chemistry.org

Free Radical-Mediated Synthesis of Allyl Sulfides

The free-radical addition of thiols to alkenes is a well-established method for the synthesis of sulfides and typically proceeds with anti-Markovnikov regioselectivity. wikipedia.org This reaction involves the initiation of a thiyl radical from the thiol, which then adds to the double bond of the alkene. The resulting carbon-centered radical then abstracts a hydrogen atom from another thiol molecule, propagating the radical chain. wikipedia.org

In the context of this compound, this would involve the addition of sec-butanethiol to an allyl-containing compound. The reaction can be initiated by photolysis, thermolysis, or with a radical initiator. For instance, the photoinduced reaction of organic diselenides with alkenes in the presence of disulfides leads to selective thioselenation, highlighting the reactivity of thio radicals towards double bonds. nih.gov While direct literature on the specific free-radical synthesis of this compound is not abundant, the general mechanism is highly applicable.

A study on the polymerization of allyl ether monomers proposed a radical-mediated cyclization (RMC) mechanism, which begins with the abstraction of an allylic hydrogen atom to form an allyl ether radical. nih.gov This indicates that radical reactions involving allyl compounds can be complex and may involve pathways other than direct addition to the double bond.

Multi-Step Approaches to Specific Allyl Sulfide Derivatives

Phosphorodithioate (B1214789) derivatives containing allyl groups are of interest, for example, as collectors in mineral flotation. A notable example is the synthesis of S-allyl-O,O'-dibutyl phosphorodithioate (ADTP). mdpi.com This synthesis was achieved through a one-pot method by reacting ammonium (B1175870) dibutyl dithiophosphate (B1263838) (DTP) with an allyl source. mdpi.com

Another general route to O,O-dialkyl dithiophosphoric acid esters involves the reaction of an O,O-dialkyl dithiophosphoric acid with an organic chloride containing an acid-replaceable chlorine atom, often catalyzed by a Lewis acid like zinc chloride. google.com The O,O-dialkyl dithiophosphoric acids themselves are typically prepared by reacting an alcohol with phosphorus pentasulfide. google.comresearchgate.net The introduction of an allyl group can be achieved by using an allyl halide in the esterification step. For example, allylamides of O,O-dialkyl hydrogen phosphates and phosphorothioates have been synthesized and their subsequent reactions studied. researchgate.net

Table 2: Synthesis of S-Allyl-O,O'-Dibutyl Phosphorodithioate (ADTP)

Reactants Method Product Application Reference

Allyl-containing monomers, including allyl sulfides, can undergo polymerization, typically through radical mechanisms. However, the polymerization of monoallyl monomers can be challenging due to degradative chain transfer, where an allylic hydrogen is abstracted by the growing polymer radical, leading to a stable, less reactive allyl radical and termination of the polymer chain.

Despite these challenges, polymerization of allyl monomers is possible. Radical polymerization of multivinyl monomers is a common method for creating crosslinked polymer networks. nih.gov For monoallyl compounds, specific conditions or co-monomers may be required to achieve high molecular weight polymers. The radical polymerization of vinyl chloride, for instance, proceeds via a head-to-tail addition to form a stable radical intermediate. youtube.com A similar regioselectivity would be expected in the polymerization of allyl sulfides. The study of the polymerization of allyl ether monomers has provided insights into the potential mechanisms, including a proposed radical-mediated cyclization. nih.gov

Advanced Chemical Transformations Involving this compound Substructures

The this compound motif can undergo a variety of chemical transformations at the sulfur atom, the double bond, or the allylic position.

A key transformation is oxidation. Allyl sulfides can be selectively oxidized to the corresponding sulfoxides or further to sulfones. A variety of reagents can be employed for this purpose, including hydrogen peroxide, peracids, and halogen-based oxidants. organic-chemistry.orgresearchgate.netresearchgate.net For example, the oxidation of this compound with m-chloroperoxybenzoic acid yields allyl sec-butyl sulfone. youtube.com The choice of oxidant and reaction conditions can allow for selective formation of the sulfoxide (B87167) without over-oxidation to the sulfone. organic-chemistry.orgorientjchem.org

The resulting allyl sec-butyl sulfone is thermally reactive. Upon heating, it can undergo a organic-chemistry.orgCurrent time information in Bangalore, IN.-allylic rearrangement. acs.orgacs.org This process can compete with a free-radical pathway depending on the temperature. acs.org

Allyl sulfides can also participate in sigmatropic rearrangements. The organic-chemistry.orgresearchgate.net-sigmatropic rearrangement is a common reaction for allyl sulfides, often proceeding through a sulfur ylide intermediate. acs.org For instance, the reaction of allyl sulfides with diazo compounds in the presence of a rhodium catalyst can lead to the formation of sulfide-substituted 1,5-enynes via a organic-chemistry.orgresearchgate.net-sigmatropic rearrangement of an intermediate sulfur ylide. acs.org Copper-catalyzed asymmetric organic-chemistry.orgresearchgate.net-sigmatropic rearrangements of allyl sulfides have also been reported, although the enantioselectivity can be highly dependent on the structure of the sulfide. cmu.edu Furthermore, secondary and tertiary allylic disulfides can react with thiols and, upon addition of a phosphine, undergo a desulfurative sigmatropic rearrangement to form thioethers. nih.gov

The double bond in this compound can undergo addition reactions. For example, free-radical addition of thiols to the double bond can occur. The addition of radicals to the double bond of allyl sulfides can also be part of a cascade reaction, as seen in the reaction of allyl sulfones with tert-butyl acrylate. researchgate.net

Table 3: Chemical Transformations of Allyl Sulfide Derivatives

Reactant Type Transformation Reagents/Conditions Product Type Reference
This compound Oxidation m-Chloroperoxybenzoic acid Allyl sec-butyl sulfone youtube.com
Allyl sec-butyl sulfone Thermal Rearrangement Heat (192-560 °C) Rearranged sulfone, elimination products acs.orgacs.org
Allyl sulfides organic-chemistry.orgresearchgate.net-Sigmatropic Rearrangement Rhodium catalyst, Diazo compound Sulfide-substituted 1,5-enynes acs.org
Allyl sulfides Oxidation Hydrogen peroxide Sulfoxides or Sulfones organic-chemistry.orgresearchgate.netorientjchem.org

Carbon-Carbon Bond Formation Reactions

The synthesis of this compound can be conceptually approached through the use of organocopper reagents, specifically by the reaction of a sec-butylthio-stabilized allylcopper species with an appropriate electrophile. While direct literature for the synthesis of this compound using this method is not prevalent, the general utility of α-alkylthioallylcopper reagents in C-C bond formation is established. These reagents are typically prepared in situ from the corresponding α-alkylthioallyllithium or Grignard reagent and a copper(I) salt, such as copper(I) iodide or bromide.

The key reactive species, a (sec-butylthio)allylcopper reagent, would offer a nucleophilic allylic carbon for reaction with various electrophiles. For instance, reaction with an allyl halide, such as allyl bromide, could potentially form the desired this compound. The reaction proceeds via an S_N2' mechanism, where the copper reagent attacks the γ-carbon of the allyl halide, leading to the displacement of the halide and the formation of the new carbon-sulfur bond framework. The regioselectivity of this reaction is a critical aspect, as attack at the α-carbon of the allylcopper reagent can also occur.

Reagent SystemElectrophilePotential ProductReaction Type
(sec-Butylthio)allylcopperAllyl bromideThis compoundS_N2'
(sec-Butylthio)allyl Grignard/Cu(I)Allyl chlorideThis compoundCross-coupling

This table illustrates a conceptual synthetic approach based on established reactivity of related organocopper reagents.

Free radical pathways provide an alternative strategy for the synthesis of this compound. One plausible method involves the free-radical initiated addition of sec-butanethiol to an allene (B1206475) or a related unsaturated system. This reaction, often initiated by photolysis or a radical initiator like azobisisobutyronitrile (AIBN), proceeds through a radical chain mechanism. The sec-butylthiyl radical, generated from sec-butanethiol, adds to the double bond of the allyl group precursor to form a carbon-centered radical intermediate. Subsequent hydrogen abstraction from another molecule of sec-butanethiol propagates the chain and yields the final product.

Another approach is the allylic substitution on a suitable precursor. For instance, the reaction of an allyl halide with a salt of sec-butanethiol can proceed under radical conditions, although ionic pathways often compete. The selectivity of these reactions can be influenced by the reaction conditions, such as the choice of solvent and initiator.

ReactantsInitiatorProductKey Intermediate
sec-Butanethiol, AlleneAIBN/HeatThis compoundsec-Butylthioallyl radical
sec-Butanethiol, 1,2-ButadieneUV lightCrotyl sec-butyl sulfide & this compound isomerssec-Butylthiobutenyl radical

This table outlines potential free-radical synthetic routes.

Oxidative Transformations to Sulfoxides and Sulfones

This compound can be selectively oxidized to its corresponding sulfoxide and sulfone. The controlled oxidation of sulfides is a fundamental transformation in organic synthesis. researchgate.net A variety of oxidizing agents can be employed for this purpose, with the choice of reagent and reaction conditions determining the extent of oxidation.

For the conversion to allyl sec-butyl sulfoxide, mild oxidizing agents are typically used. These include reagents like sodium metaperiodate (NaIO₄) or a stoichiometric amount of hydrogen peroxide. researchgate.net The reaction is generally carried out at low temperatures to prevent overoxidation to the sulfone. The selective oxidation to the sulfoxide is often desired as sulfoxides are valuable synthetic intermediates. researchgate.net

Further oxidation to allyl sec-butyl sulfone requires more forcing conditions or more powerful oxidizing agents. Common reagents for this transformation include excess hydrogen peroxide, often in the presence of a catalyst such as tungstic acid or vanadium pentoxide, or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). researchgate.netorientjchem.org The sulfone group is a robust and electron-withdrawing functionality, making allyl sec-butyl sulfone a useful substrate in various synthetic applications. orientjchem.org

Starting MaterialOxidizing AgentMajor Product
This compoundNaIO₄Allyl sec-butyl sulfoxide
This compoundH₂O₂ (1 equiv)Allyl sec-butyl sulfoxide
This compoundm-CPBA (2 equiv)Allyl sec-butyl sulfone
This compoundH₂O₂ (excess), Na₂WO₄Allyl sec-butyl sulfone

This table summarizes the oxidative transformations of this compound.

Rearrangement Reactions

This compound and its derivatives can undergo organic-chemistry.orgacs.org-sigmatropic rearrangements, which are thermally or photochemically induced pericyclic reactions. A notable example is the organic-chemistry.orgacs.org-Wittig rearrangement of the corresponding allyl sec-butyl ether, which serves as an oxygen analog. In the sulfur series, the rearrangement of an allylic sulfonium (B1226848) ylide, generated from this compound, is a key example. This rearrangement typically involves the deprotonation of the carbon adjacent to the sulfur, followed by a concerted organic-chemistry.orgacs.org-shift to form a homoallylic sulfide.

A related and well-studied transformation is the organic-chemistry.orgacs.org-sigmatropic rearrangement of allylic sulfoxides. libretexts.org For instance, allyl sec-butyl sulfoxide can rearrange to a transient allylic sulfenate ester, which can then be trapped or undergo further reactions. This rearrangement proceeds through a five-membered cyclic transition state and is known for its high degree of stereocontrol.

The acs.orgacs.org-sigmatropic rearrangement, particularly the thio-Claisen rearrangement, is a powerful tool for carbon-carbon bond formation and is applicable to this compound derivatives. nih.gov The classic thio-Claisen rearrangement involves the thermal rearrangement of an allyl vinyl sulfide. To apply this to this compound, it would first need to be converted into a suitable precursor, such as an S-allyl-S-sec-butyl ketene (B1206846) dithioacetal.

Upon heating, this precursor would undergo a concerted acs.orgacs.org-sigmatropic rearrangement, leading to a γ,δ-unsaturated thioester. This reaction is generally irreversible and proceeds through a chair-like six-membered transition state, which allows for predictable stereochemical outcomes. The thio-Claisen rearrangement is advantageous in many cases over its oxygen counterpart due to the often milder reaction conditions required. nih.gov

Rearrangement TypeSubstrate ClassGeneral Product
organic-chemistry.orgacs.org-SigmatropicAllylic sulfonium ylideHomoallylic sulfide
organic-chemistry.orgacs.org-SigmatropicAllylic sulfoxideAllylic sulfenate ester
acs.orgacs.org-Sigmatropic (thio-Claisen)Allyl vinyl sulfideγ,δ-Unsaturated thiocarbonyl

This table provides an overview of the sigmatropic rearrangements relevant to this compound.

Reaction Mechanism Elucidation and Kinetic Studies

Solution-Phase Reaction Mechanisms

In the solution phase, the reactivity of allyl sec-butyl sulfide (B99878) is dictated by the reagents and conditions employed, leading to mechanisms distinct from gas-phase pyrolysis.

One observed reaction is a base-catalyzed isomerization. For the closely related isomer, allyl t-butyl sulfide, heating in the presence of sodium ethoxide in ethanol (B145695) results in isomerization to t-butyl propenyl sulfide. chegg.com This reaction likely proceeds through a stepwise mechanism involving the abstraction of an allylic proton by the strong base to form a resonance-stabilized carbanion intermediate. Subsequent protonation of this intermediate at the terminal carbon yields the more thermodynamically stable propenyl sulfide isomer. chegg.com

Another important class of solution-phase reactions for allyl sulfides is the Doyle-Kirmse reaction. acs.org This transformation involves the reaction of an allyl sulfide with a metal carbenoid (often generated from a diazo compound and a rhodium or copper catalyst). The reaction proceeds via the formation of a sulfur ylide intermediate, which then undergoes a spontaneous rsc.orgnih.gov-sigmatropic rearrangement. This rearrangement results in the formation of a homoallylic sulfide, effectively leading to carbon-carbon bond formation at the γ-position of the original allyl group. acs.org This reaction is known for its high efficiency and tolerance of various functional groups. acs.org

Atmospheric Oxidation Mechanisms

Volatile organosulfur compounds, including allyl sulfides, are emitted into the atmosphere where they undergo oxidation, contributing to the formation of aerosols and acid rain. rsc.orgresearchgate.net The atmospheric degradation is primarily initiated by reactions with oxidants like the hydroxyl (OH) radical.

The atmospheric oxidation of allyl sulfides is predominantly initiated by the reaction with hydroxyl (OH) radicals. researchgate.net Theoretical studies on analogous molecules like allyl methyl sulfide (AMS) show that the primary reaction pathway is the addition of the OH radical to the carbon-carbon double bond of the allyl group. rsc.orgresearchgate.netrsc.org This addition does not occur directly but proceeds through the formation of a pre-reactive complex. rsc.orgresearchgate.netrsc.org

The OH radical can add to either the terminal carbon (C1) or the internal carbon (C2) of the double bond. researchgate.netrsc.org Thermodynamic analysis suggests that while addition can occur at both positions, the addition at C2 might happen as a branching of the C1 addition mechanism. rsc.orgresearchgate.netrsc.org This initial addition step is crucial as it dictates the subsequent degradation pathways. researchgate.net Experimental studies on allyl methyl sulfide (AMS) and allyl ethyl sulfide (AES) have determined the rate coefficients for their reaction with OH radicals, confirming this as a significant atmospheric process. researchgate.netacs.org

Following the initial addition of the OH radical to the double bond, the resulting radical intermediate reacts rapidly with atmospheric oxygen (O₂) to form a peroxy radical (RO₂). rsc.orgresearchgate.netrsc.org This RO₂ radical is a key intermediate that can decompose through multiple complex pathways. rsc.orgrsc.org

The decomposition mechanisms include:

Intramolecular Rearrangement : The RO₂ radical can undergo isomerization via an internal hydrogen shift, which is fast enough to compete with bimolecular reactions under atmospheric conditions. rsc.org

Reaction with NOₓ : In polluted atmospheres containing nitrogen oxides (NOₓ), the RO₂ radical can react with species like NO₂. This leads to the formation of different intermediates and products compared to pristine environments. rsc.org

Decomposition to Stable Products : The thermodynamically most favorable decomposition pathways for the analogous allyl methyl sulfide lead to the formation of products such as 2-hydroxy-acetaldehyde, 2-methyl-thio-acetaldehyde, and formaldehyde. rsc.orgresearchgate.netrsc.org

A critical intermediate formed in these pathways is the thiomethyl peroxy radical (e.g., methyl thiomethyl peroxy or MSP, in the case of AMS). rsc.orgresearchgate.netrsc.org For allyl sec-butyl sulfide, the analogous intermediate would be a sec-butyl thiomethyl peroxy radical. This species is proposed to be the main precursor to the formation of sulfur dioxide. rsc.orgrsc.org

The atmospheric oxidation of allyl sulfides is a significant source of sulfur dioxide (SO₂). rsc.orgresearchgate.net Experimental studies on allyl methyl sulfide and allyl ethyl sulfide have measured high molar yields of SO₂, confirming it as a major end product of the oxidation mechanism. researchgate.net For example, in the OH-initiated oxidation of AMS, the yield of SO₂ was found to be as high as (95 ± 12)% in the absence of NOₓ. researchgate.net

Theoretical studies have elucidated the pathway for SO₂ formation. The key precursor is the thiomethyl peroxy intermediate (like MSP from AMS). rsc.orgresearchgate.netrsc.org The decomposition of this intermediate is the primary source of the high SO₂ yields observed experimentally. rsc.orgresearchgate.net The oxidation of sulfur-containing volatile organic compounds in the atmosphere to produce SO₂ is environmentally significant, as SO₂ can be further oxidized to sulfuric acid, which contributes to acid rain and the formation of sulfate (B86663) aerosols. rsc.orgcopernicus.org

Key Species in Atmospheric Oxidation of Allyl Sulfides (by analogy with AMS)

Species TypeExample Species/StructureRole in MechanismReference
InitiatorHydroxyl Radical (OH)Initiates oxidation via addition to the C=C bond. rsc.orgresearchgate.net
Initial AdductPre-reactive complexForms prior to OH addition at C1 or C2. rsc.orgresearchgate.netrsc.org
Key IntermediatePeroxy Radical (RO₂)Formed after O₂ addition; undergoes further decomposition. rsc.orgrsc.org
SO₂ PrecursorThiomethyl Peroxy Radical (e.g., MSP)Decomposes to form SO₂. rsc.orgresearchgate.netrsc.org
Major ProductSulfur Dioxide (SO₂)High-yield end product of the oxidation chain. rsc.orgresearchgate.net
Other ProductsFormaldehyde, Acrolein, other aldehydesFormed from decomposition of peroxy/alkoxy radicals. rsc.orgresearchgate.net

Redox Chemistry of Allyl Sulfides (Mechanistic Focus)

The redox chemistry of allyl sulfides is characterized by the interplay between the sulfur atom and the adjacent allyl group. The sulfur atom, with its available lone pairs of electrons, is susceptible to electrophilic attack and oxidation, while the allylic C-H bonds are prone to abstraction, leading to radical formation. The double bond of the allyl group can also participate in addition reactions.

One of the key aspects of allyl sulfide redox chemistry is its ability to generate reactive oxygen species (ROS). This is particularly well-studied for diallyl trisulfide (DATS), a component of garlic. DATS can undergo homolytic cleavage of its disulfide bond to produce allyl-perthiyl radicals. These radicals can then react with intracellular thiols like glutathione (B108866) (GSH) to form disulfide or trisulfide radical anions. These radical anions possess a high redox potential, enabling them to directly reduce molecular oxygen to superoxide (B77818) anion (O₂•⁻), which can then be converted to hydrogen peroxide (H₂O₂). researchgate.net This pro-oxidant activity is a cornerstone of the biological effects of some allyl sulfides. researchgate.netlibretexts.orgthieme-connect.de

Oxidation initiated by hydroxyl radicals (•OH) is another critical degradation pathway, particularly in atmospheric chemistry. Studies on AMS and AES have shown that this reaction can proceed via •OH addition to the double bond or H-atom abstraction from the allylic position. researchgate.net The subsequent reactions with molecular oxygen lead to the formation of peroxy radicals (RO₂•), which can undergo complex intramolecular rearrangements and decomposition to yield products such as sulfur dioxide (SO₂), acrolein, formaldehyde, and acetaldehyde. researchgate.net

A significant finding in the oxidation of allyl sulfides is the chemoselectivity for the sulfur atom over the C=C double bond in certain reactions. For example, the oxidation of allyl methyl sulfide with hydrogen peroxide catalyzed by TS-1 zeolite results in the rapid formation of the corresponding sulfoxide (B87167) and subsequently the sulfone, with no products from the oxidation of the double bond being detected. uj.edu.pl This selectivity is crucial in synthetic applications where the preservation of the allyl group is desired. uj.edu.pl

While specific mechanistic studies on This compound are limited, its redox behavior can be inferred from related compounds. The presence of the allyl group suggests a susceptibility to radical-mediated reactions similar to other allyl sulfides. The sec-butyl group, being bulkier than a methyl or ethyl group, may influence the rate of reaction due to steric hindrance at the sulfur atom. However, the fundamental oxidation at the sulfur to form the corresponding sulfoxide and sulfone is expected to be the primary pathway in reactions with oxidants like hydrogen peroxide, analogous to the behavior of allyl methyl sulfide and various butyl methyl thioethers. researchgate.netuj.edu.pl

The electrochemical oxidation of sulfides, including n-butyl sulfide and tert-butyl sulfide, has been studied, indicating that the structure of the alkyl group influences the ease of oxidation. epa.gov This further supports the idea that the sec-butyl group in this compound will modulate its redox properties compared to simpler allyl sulfides.

The reduction of the oxidized forms of allyl sulfides, namely allyl sulfones, back to allyl sulfides has also been achieved through photocatalytic methods, demonstrating the reversibility of the sulfur oxidation state under specific conditions. acs.org

Detailed Research Findings

Kinetic studies on the ozonolysis of allyl methyl sulfide (AMS) and allyl ethyl sulfide (AES) have provided valuable rate coefficients. In the absence of an OH radical scavenger, the rate coefficients were determined to be (5.23 ± 3.57) × 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹ for AMS and (5.76 ± 1.80) × 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹ for AES. nih.gov The presence of a scavenger reduces these rates, highlighting the role of nascent OH radicals in the reaction. nih.gov

The gas-phase oxidation of AMS and AES by OH radicals is significantly faster, with rate coefficients of (4.98 ± 1.42) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ and (6.88 ± 1.49) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, respectively, at 298 K. researchgate.net These rapid reaction rates underscore the importance of this pathway in the atmospheric chemistry of allyl sulfides.

Product yield analysis from the OH radical-initiated oxidation of AMS and AES reveals significant formation of sulfur dioxide. In the absence of NOx, the molar yield of SO₂ was (95 ± 12)% for AMS and (88 ± 13)% for AES. researchgate.net Acrolein was also a major product. researchgate.net

The table below summarizes key kinetic data for the reaction of some allyl sulfides with ozone.

CompoundReactionRate Coefficient (cm³ molecule⁻¹ s⁻¹)Conditions
Allyl Methyl Sulfide (AMS)+ O₃ (no scavenger)(5.23 ± 3.57) × 10⁻¹⁸298 K
Allyl Ethyl Sulfide (AES)+ O₃ (no scavenger)(5.76 ± 1.80) × 10⁻¹⁸298 K
Allyl Methyl Sulfide (AMS)+ O₃ (with CO scavenger)(2.63 ± 0.47) × 10⁻¹⁸298 K
Allyl Ethyl Sulfide (AES)+ O₃ (with CO scavenger)(3.50 ± 0.27) × 10⁻¹⁸298 K

The following table presents the molar yields of major products from the gas-phase oxidation of AMS and AES by OH radicals in the absence of NOx.

ReactantProductMolar Yield (%)
Allyl Methyl Sulfide (AMS)Sulfur Dioxide (SO₂)95 ± 12
Acrolein50 ± 9
Allyl Ethyl Sulfide (AES)Sulfur Dioxide (SO₂)88 ± 13
Acrolein36 ± 9

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For allyl sec-butyl sulfide (B99878), both proton and advanced NMR methods offer critical insights.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy confirms the molecular structure of allyl sec-butyl sulfide by identifying the distinct chemical environments of the hydrogen atoms in its allyl and sec-butyl groups. The spectrum is characterized by specific chemical shifts (δ), signal multiplicities (splitting patterns), and integration values corresponding to the number of protons in each environment.

Based on the structure CH₃CH₂CH(CH₃)SCH₂CH=CH₂, the expected ¹H NMR signals can be predicted. The protons on the carbon adjacent to the sulfur atom are deshielded, causing their signals to appear at a lower field. The splitting of signals follows the n+1 rule, where 'n' is the number of adjacent non-equivalent protons. For example, the methine proton of the sec-butyl group would be split by the adjacent methyl and methylene (B1212753) protons. docbrown.info

Table 1: Predicted ¹H NMR Data for this compound This interactive table provides predicted values based on analogous structures.

Structural Fragment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
CH₃ CH₂CH(CH₃)S- ~0.9 Triplet 3H
CH₃CH₂ CH(CH₃)S- ~1.5 Multiplet 2H
CH₃CH₂CH(CH₃)S- ~1.2 Doublet 3H
CH₃CH₂CH(CH₃)S- ~2.7 Multiplet 1H
-SCH₂ CH=CH₂ ~3.1 Doublet 2H
-SCH₂CH =CH₂ ~5.7 Multiplet 1H

Note: Actual chemical shifts can vary depending on the solvent and experimental conditions.

While ¹H NMR is powerful, complex sulfur compounds or mixtures may require advanced 2D NMR techniques for complete characterization. ipb.ptresearchgate.net Techniques like Total Correlation Spectroscopy (TOCSY) can establish correlations between all protons within a spin system, which is useful for identifying the complete allyl and sec-butyl spin systems independently. ipb.pt Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments correlate proton signals with their directly attached (¹³C) or long-range coupled carbon atoms, respectively, providing definitive confirmation of the connectivity around the sulfur atom.

The direct observation of sulfur itself via ³³S NMR is generally challenging for sulfides. huji.ac.il The ³³S nucleus has a low natural abundance (0.76%) and is quadrupolar (spin I = 3/2). huji.ac.ilmdpi.com In environments of low symmetry, such as a sulfide, this leads to very efficient quadrupolar relaxation, resulting in extremely broad spectral lines that are often undetectable with standard high-resolution NMR spectrometers. huji.ac.ilmdpi.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of volatile compounds, providing both identification and structural information.

GC-MS is the method of choice for analyzing volatile sulfur compounds (VSCs) like this compound. frontiersin.org The sample is first vaporized and separated from other components on a gas chromatography column before being ionized and detected by the mass spectrometer. iwaponline.com For trace analysis in complex matrices like food or beverages, a pre-concentration step such as headspace solid-phase microextraction (HS-SPME) is often employed to enhance sensitivity. nih.govmdpi.com

The mass spectrum produced provides a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, and a series of fragment ion peaks that form a characteristic fingerprint. Identification is confirmed by matching the retention time and the mass spectrum against a reference standard or a spectral library. frontiersin.org

Table 2: Typical GC-MS Parameters for Volatile Sulfur Compound Analysis This interactive table outlines common instrumental settings.

Parameter Typical Setting Purpose
GC Column Capillary column (e.g., DB-5ms) Separates volatile compounds based on boiling point and polarity. mdpi.com
Carrier Gas Helium Inert gas to carry the sample through the column. iwaponline.com
Oven Program Temperature ramp (e.g., 40°C to 280°C) Elutes compounds in order of increasing boiling point. mdpi.com
Ionization Mode Electron Ionization (EI) at 70 eV Fragments the molecule in a reproducible way to create a characteristic mass spectrum. iwaponline.com

| MS Detector | Quadrupole or Time-of-Flight (TOF) | Separates and detects ions based on their mass-to-charge ratio. |

Direct Analysis in Real-Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of solids, liquids, and gases with minimal to no sample preparation. bruker.com It uses a stream of heated, metastable gas (typically helium) to desorb and ionize analytes directly from a surface. nih.gov

For sulfur compounds, DART-MS is particularly valuable for detecting reactive intermediates and studying reaction mechanisms. labcompare.com Unlike GC-MS, where thermal degradation can occur in the hot injector, DART's soft ionization can sometimes preserve fragile species. labcompare.com However, the DART process itself can induce chemical reactions. Studies on organic disulfides have shown that exposure to the DART gas stream can lead to S-S bond cleavage and the formation of new organosulfur species and radicals, which complicates spectral interpretation but also provides mechanistic insights. digitellinc.com When analyzing this compound, DART-MS could potentially reveal information about its stability and reactivity under these conditions.

High-Resolution Mass Spectrometry (HRMS), often coupled with Electrospray Ionization (ESI), provides highly accurate mass measurements, typically to within a few parts per million (ppm). acs.org While ESI is generally more suited for polar and less volatile compounds, it can be used to analyze this compound, potentially after derivatization to enhance its ionization efficiency. The primary advantage of HRMS is its ability to determine the elemental composition of the molecular ion. For this compound (C₇H₁₄S), HRMS would be able to distinguish its exact mass from other ions with the same nominal mass but different elemental formulas, providing unambiguous confirmation of its identity.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a non-destructive analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. copernicus.org For this compound, the FTIR spectrum would exhibit characteristic absorption bands corresponding to its distinct structural components: the allyl group and the sulfide linkage.

The key vibrational modes and their expected wavenumber regions are:

Allyl Group Vibrations:

=C-H Stretch: The stretching vibration of the sp² hybridized C-H bonds of the vinyl group typically appears at wavenumbers above 3000 cm⁻¹, generally in the 3010-3095 cm⁻¹ region.

C=C Stretch: The carbon-carbon double bond stretch of the allyl group gives rise to a characteristic absorption band in the region of 1640-1650 cm⁻¹. This peak can sometimes be weak.

=C-H Bending (Out-of-Plane): Strong absorption bands resulting from the out-of-plane bending (wagging) of the vinyl C-H bonds are expected in the 910-995 cm⁻¹ range.

Alkyl Group Vibrations:

C-H Stretch: The stretching vibrations of the sp³ hybridized C-H bonds in the sec-butyl group will produce strong, sharp peaks in the 2850-2975 cm⁻¹ range.

C-H Bend: Bending vibrations (scissoring and rocking) for the CH₂ and CH₃ groups will appear in the 1370-1470 cm⁻¹ region.

Sulfide Linkage Vibration:

C-S Stretch: The carbon-sulfur stretching vibration is characteristic of thioethers. This bond gives rise to a weak to medium intensity absorption band in the fingerprint region, typically between 600 and 800 cm⁻¹. cdnsciencepub.comcdnsciencepub.com The exact position can be influenced by the nature of the alkyl groups attached to the sulfur.

The table below details the expected FTIR absorption bands for the functional groups in this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Allyl (=C-H)Stretch3010 - 3095Medium
Alkyl (-C-H)Stretch2850 - 2975Strong
Allyl (C=C)Stretch1640 - 1650Weak to Medium
Alkyl (-CH₃, -CH₂-)Bend1370 - 1470Medium
Allyl (=C-H)Out-of-Plane Bend910 - 995Strong
Sulfide (C-S)Stretch600 - 800Weak to Medium

X-ray Diffraction Studies

Single Crystal X-ray Diffraction (SC-XRD) is the definitive analytical method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. uni-ulm.de The technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. uni-ulm.denih.gov From this pattern, a detailed model of the crystal lattice and the molecular structure within it can be constructed.

For this compound, which is a liquid under standard conditions, SC-XRD analysis is not directly applicable. The technique fundamentally requires a well-ordered, single crystal. To perform such an analysis, the compound would first need to be crystallized, for example, by using very low temperatures or by preparing a solid derivative that forms suitable crystals.

If a single crystal of this compound could be grown and analyzed, SC-XRD would provide highly accurate data on its solid-state conformation. This includes:

Bond Lengths: Precise measurement of the distances between bonded atoms (e.g., C-S, C=C, C-C, and C-H bonds).

Bond Angles: The exact angles between adjacent chemical bonds, defining the molecule's geometry.

Torsional Angles: The dihedral angles that describe the conformation of the molecule, such as the rotation around the C-S and C-C single bonds.

Crystal Packing: Information on how individual molecules are arranged in the unit cell, including intermolecular distances and potential non-covalent interactions that stabilize the crystal structure.

Absolute Configuration: For chiral molecules, SC-XRD can determine the absolute stereochemistry (R/S configuration) at the chiral center (the sec-butyl group's chiral carbon).

The table below lists the primary structural parameters that would be determined from a successful SC-XRD experiment.

ParameterInformation Provided
Unit Cell Dimensions (a, b, c, α, β, γ)Size and shape of the repeating crystal lattice unit
Space GroupSymmetry operations of the crystal lattice
Atomic Coordinates (x, y, z)Precise position of each atom in the unit cell
Bond Lengths (Å)Internuclear distances between bonded atoms
Bond Angles (°)Angles between three connected atoms
Torsional Angles (°)Conformation around chemical bonds
Intermolecular Contacts (Å)Distances between atoms of adjacent molecules

X-ray Photoelectron Spectroscopy (XPS) for Surface Adsorption Mechanisms

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. researchgate.net XPS is particularly powerful for investigating the adsorption of molecules onto surfaces, providing insights into the nature of the molecule-substrate interaction. elsevierpure.com

Studying the surface adsorption of this compound on a substrate (e.g., a metal or metal oxide) with XPS would involve analyzing the high-resolution spectra of the core levels of its constituent elements, primarily sulfur (S 2p) and carbon (C 1s).

Sulfur (S 2p) Spectrum: The binding energy of the S 2p core level is highly sensitive to the chemical environment and oxidation state of the sulfur atom. For a thioether like this compound, the S 2p₃/₂ peak is expected to appear in the binding energy range of 162-164 eV. xpsfitting.com A shift in this binding energy upon adsorption can indicate a chemical interaction between the sulfur atom and the substrate surface. For instance, the formation of a direct sulfur-metal bond would alter the electron density around the sulfur, causing a measurable shift. Furthermore, XPS can clearly distinguish sulfides from oxidized sulfur species such as sulfones (R-SO₂-R, ~166-168 eV) or sulfates (R-O-SO₃⁻, ~168-170 eV), which could form if the surface interaction is oxidative. researchgate.netacs.org

Carbon (C 1s) Spectrum: The high-resolution C 1s spectrum can be deconvoluted to differentiate between the various types of carbon atoms in the molecule. Distinct peaks would be expected for the carbons in the sec-butyl group (C-C), the carbons double-bonded in the allyl group (C=C), and the carbons directly bonded to the sulfur atom (C-S). Changes in the shape, position, and relative intensities of these peaks upon adsorption can reveal the molecule's orientation on the surface and which parts of the molecule are most involved in the bonding. For example, a significant change in the C=C component might suggest an interaction involving the π-system of the allyl group.

By analyzing these spectral features, one can elucidate the mechanism of surface adsorption, determining whether it is a weak physisorption or a stronger chemisorption involving specific functional groups.

Core LevelBinding Energy Range (eV)Information Gleaned from Analysis
S 2p162 - 164 (for sulfide)Confirms the presence of sulfide, indicates chemical interaction or change in oxidation state via peak shifts.
C 1s~284.8 (adventitious C)Can be resolved into components for C-C, C=C, and C-S bonds to determine molecular orientation and bonding interactions.
O 1s~532Used to monitor for surface oxidation of the substrate or potential oxidative degradation of the adsorbate.
Substrate Core Levels(Varies by element)Changes in the substrate's elemental peaks can indicate the formation of new chemical bonds (e.g., metal-sulfide).

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing computational cost and accuracy for the study of medium to large-sized molecules. It is particularly well-suited for investigating the organosulfur chemistry of compounds like allyl sec-butyl sulfide (B99878).

A primary application of DFT is the determination of equilibrium geometries for reactants, products, and, crucially, the transition states that connect them. For allyl sulfides, a common reaction pathway studied computationally is the retro-ene reaction, a concerted sigmatropic rearrangement. researchgate.net

Theoretical studies on analogous compounds, such as allyl n-propyl sulfide, have utilized DFT methods to characterize the mechanism of their thermal decomposition. researchgate.netresearchgate.net These calculations consistently point towards a concerted, asynchronous mechanism that proceeds through a six-membered cyclic transition state. researchgate.net The optimization process involves finding a stationary point on the potential energy surface where the forces on all atoms are zero. For a minimum energy structure (reactant or product), the matrix of second derivatives (the Hessian matrix) has all positive eigenvalues. In contrast, a transition state is a first-order saddle point, characterized by having exactly one negative eigenvalue in the Hessian matrix, which corresponds to the vibrational mode along the reaction coordinate. libretexts.org

For allyl sec-butyl sulfide, a similar retro-ene reaction would be expected, yielding propene and sec-butanethiol. DFT calculations would optimize the geometries of the reactant and products, as well as locate and characterize the six-centered transition state, providing key structural parameters like bond lengths and angles that describe the bond-breaking and bond-forming processes.

Table 1: Representative Optimized Geometries of Transition States in Allyl Sulfide Thermal Decomposition (M05-2X/6–31+G(d,p) level)

CompoundKey Interatomic Distances in Transition State (Å)
Allyl methyl sulfideCα-S: 2.368, S-H: 1.696, H-Cγ: 1.458
Allyl ethyl sulfideCα-S: 2.373, S-H: 1.701, H-Cγ: 1.453
Allyl n-propyl sulfideCα-S: 2.373, S-H: 1.701, H-Cγ: 1.453
Diallyl sulfideCα-S: 2.368, S-H: 1.700, H-Cγ: 1.455
Data derived from computational studies on related allyl sulfides. researchgate.net

By calculating the electronic energies of the optimized geometries for reactants, transition states, and products, DFT allows for the mapping of the energetic landscape of a reaction. This provides critical thermodynamic and kinetic information, such as reaction enthalpies (ΔH) and activation energies (Ea).

In the study of allyl n-propyl sulfide's retro-ene reaction, various DFT functional and basis set combinations were used to calculate the activation energy. researchgate.net The results showed that the choice of functional significantly impacts the accuracy, with hybrid functionals like B3LYP and B3PW91 providing results in good agreement with experimental data. researchgate.net For instance, the B3PW91/6-311++G** level of theory yielded an activation energy that closely matched experimental findings for the decomposition of allyl n-propyl sulfide. researchgate.net

Applying this to this compound, DFT calculations would map the potential energy surface for the retro-ene reaction. This would involve calculating the energy of the reactant, the transition state, and the products (propene and sec-butanethiol). The difference in energy between the transition state and the reactant defines the activation barrier, which is the key determinant of the reaction rate. acs.org

Table 2: Calculated Activation Parameters for the Retro-ene Reaction of Allyl n-Propyl Sulfide at 550.65 K

MethodActivation Energy (Ea) (kJ/mol)
B3LYP/6-31G138.9
B3PW91/6-311++G**136.8
BLYP/6-31G126.4
This table illustrates typical data obtained from DFT calculations for a closely related compound. researchgate.net

The accuracy of any DFT calculation is highly dependent on the choice of the basis set, which is the set of mathematical functions used to build the molecular orbitals. For sulfur-containing compounds, this choice is particularly important. It is well-established that for second-row elements like sulfur, the inclusion of polarization and diffuse functions is critical for accurate results. researchgate.netnih.gov

Studies have shown the importance of adding "tight" d-functions to the basis set for sulfur to accurately describe the electronic structure and energies. nih.gov Pople-style basis sets, such as 6-31G(d) and the more extensive 6-311+G(d,p), are commonly used and have been shown to provide a good balance of accuracy and computational efficiency for allyl sulfides. researchgate.netresearchgate.net For higher accuracy, correlation-consistent basis sets (e.g., cc-pVTZ, aug-cc-pVTZ) or polarization-consistent (pc) basis sets are often employed. researchgate.netnih.gov Investigations have found that for the B3LYP functional, the aug-pc-3 and aug-pc-4 basis sets can achieve results comparable to much larger correlation-consistent sets at a lower computational cost. nih.gov For geometry optimizations specifically, functionals like ωB97XD combined with a basis set like 6-311G(2d,p) have been shown to yield reliable structures for organosulfur compounds. mdpi.com

Validation typically involves comparing calculated properties, such as geometries or vibrational frequencies, with available experimental data for the target molecule or related, well-characterized systems. researchgate.net

Ab Initio and Composite Methodologies for Thermochemistry

While DFT is a powerful tool, for highly accurate thermochemical data, more rigorous ab initio methods are often required. These methods are based on solving the Schrödinger equation without empirical parameterization. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide a more sophisticated treatment of electron correlation, which is essential for accurate energy calculations. mdpi.com

However, these high-level methods are computationally very demanding. A practical solution is the use of composite methodologies, such as the Gaussian-n (Gn) theories (e.g., G3MP2) or Complete Basis Set (CBS) methods (e.g., CBS-QB3). researchgate.net These approaches approximate a very high-level calculation by combining results from a series of lower-cost calculations. For example, a study on allyl methyl amine, a related system, used single-point calculations at the G3MP2 level on DFT-optimized geometries to refine the energy profile of its retro-ene reaction. researchgate.net Such an approach would be invaluable for establishing a benchmark thermochemical profile for the decomposition of this compound.

Electronic Structure Analysis

Beyond geometries and energies, computational methods can provide deep insights into the electronic structure of a molecule, explaining its bonding, stability, and reactivity.

Natural Bond Orbital (NBO) analysis is a technique used to interpret a calculated wave function in terms of the familiar language of Lewis structures, lone pairs, and orbital interactions. wikipedia.orgwisc.edu It transforms the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals. wikipedia.org

For this compound, an NBO analysis would provide:

Atomic Charges: A more robust description of the charge distribution than other methods.

Bonding Analysis: The composition of the C-S, C-C, and C-H bonds in terms of the underlying atomic hybrids, revealing their polarization and covalent/ionic character. wikipedia.org

Lone Pair Characterization: A detailed description of the sulfur atom's lone pairs, including their hybridization and orientation.

Delocalization Effects: Crucially, NBO analysis quantifies stabilizing interactions between filled (donor) NBOs and empty (acceptor) NBOs. wikipedia.org For this compound, this would reveal hyperconjugative effects, such as the interaction of the sulfur lone pairs with the antibonding orbitals (σ*) of adjacent C-C or C-H bonds, or interactions involving the π-system of the allyl group. These delocalization energies are calculated using second-order perturbation theory and indicate the energetic importance of deviations from the idealized Lewis structure. researchgate.net

Table 3: Illustrative NBO Second-Order Perturbation Analysis for a Generic Sulfide This table demonstrates the type of data generated by NBO analysis to show donor-acceptor interactions.

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP (1) Sσ(C-C)~1-5
LP (1) Sσ(C-H)~1-3
σ (C-H)σ(C-S)~2-6
π (C=C)σ(C-S)~0.5-2
Values are hypothetical and represent typical magnitudes for such interactions.

This analysis provides a quantitative framework for understanding the electronic factors that govern the structure and reactivity of this compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org For this compound, the nature and energy of these orbitals dictate its behavior in various chemical transformations.

The HOMO is primarily located on the sulfur atom and the allylic π-system, indicating that these are the most nucleophilic and electron-rich sites, susceptible to attack by electrophiles. The LUMO, conversely, is expected to have significant contributions from the antibonding orbitals associated with the C-S bonds and the allylic π* orbital, making these regions susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. In reactions such as whiterose.ac.ukwhiterose.ac.uk sigmatropic rearrangements, which are characteristic of allyl-containing compounds, FMO analysis of the interacting fragments within the molecule can predict the feasibility and stereochemical outcome of the reaction. youtube.com For instance, the interaction between the HOMO of the allylic fragment and the LUMO of the sulfur-containing fragment within the same molecule would be analyzed to understand intramolecular processes.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound and Related Compounds

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Allyl Methyl Sulfide-8.91.210.1
This compound -8.7 1.4 10.1
Diallyl Sulfide-8.81.19.9
Di-sec-butyl Sulfide-8.51.810.3

Note: The data in this table is illustrative and based on general trends in organosulfur compounds. Actual values would require specific quantum chemical calculations.

Atomic Charge and Polarity Calculations

The distribution of electron density within this compound can be quantified through atomic charge and polarity calculations, which are essential for understanding its intermolecular interactions and reaction mechanisms. The sulfur atom in a sulfide is generally more electronegative than carbon but less than oxygen, leading to a polar C-S bond. quora.com

The sulfide ion (S²⁻) has a net charge of 2-, acquired by gaining two electrons to achieve a stable electron configuration. vedantu.comyoutube.com In this compound, the sulfur atom will have a partial negative charge, while the adjacent carbon atoms of the allyl and sec-butyl groups will bear partial positive charges. The presence of the double bond in the allyl group can also influence the charge distribution through inductive and resonance effects.

Computational methods like Natural Bond Orbital (NBO) analysis or Mulliken population analysis can provide quantitative values for the partial atomic charges. These calculations would likely show a significant negative charge on the sulfur atom, making it a center for electrophilic attack. The polarity of the molecule as a whole, represented by its dipole moment, is also a key descriptor of its physical properties and its ability to interact with other polar molecules and solvents.

Table 2: Calculated Partial Atomic Charges for Key Atoms in this compound (Illustrative)

AtomPartial Charge (e)
Sulfur (S)-0.35
Allyl C1 (attached to S)+0.15
Allyl C2-0.05
Allyl C3-0.10
Sec-butyl C1 (attached to S)+0.18

Note: These values are hypothetical and serve to illustrate the expected charge distribution. Precise values are obtained from quantum chemical calculations.

Theoretical Studies on Structure-Reactivity Relationships

Theoretical studies are instrumental in establishing relationships between the molecular structure of this compound and its chemical reactivity. libretexts.org By systematically modifying the structure in-silico and calculating the effects on reaction barriers and pathways, a deeper understanding of its chemical behavior can be achieved.

Substituent Effects on Reaction Rates and Selectivity

The reactivity of this compound is influenced by its constituent alkyl groups. The sec-butyl group, being a branched alkyl group, can exert steric hindrance around the sulfur atom, potentially slowing down reactions that involve direct attack at the sulfur. rsc.org Conversely, the electron-donating nature of the alkyl groups can increase the nucleophilicity of the sulfur atom.

Theoretical studies on the oxidation of dialkyl sulfides have shown that steric effects of the alkyl groups can inhibit the reaction. rsc.org In the context of this compound, computational models could be used to compare its reaction rates with those of less sterically hindered analogues like allyl methyl sulfide or allyl ethyl sulfide. Such studies would involve calculating the activation energies for specific reactions, such as oxidation or alkylation, and correlating them with structural parameters of the substituents.

Computational Elucidation of Stereoselectivity

This compound is a chiral molecule due to the presence of a stereocenter in the sec-butyl group. Consequently, its reactions can exhibit stereoselectivity. Computational methods are powerful tools for elucidating the origins of stereoselectivity in reactions involving chiral organosulfur compounds. tandfonline.comnih.gov

For reactions occurring at a prochiral center, such as the double bond of the allyl group, the chiral sec-butyl group can influence the facial selectivity of the attack. Theoretical calculations can be employed to model the transition states for the formation of different stereoisomers. By comparing the energies of these transition states, the preferred stereochemical outcome can be predicted. This approach is particularly valuable for understanding and predicting the outcomes of asymmetric syntheses involving chiral sulfides. The use of chiral catalysts in reactions of organosulfur compounds can also be modeled to understand the catalyst-substrate interactions that lead to high enantioselectivity. tandfonline.com

Hirshfeld Surface Analyses for Intermolecular Interactions

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.govmdpi.com By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified. gazi.edu.tr

Structure-Activity Relationships for Unimolecular Decay Processes

Theoretical studies can also shed light on the unimolecular decay processes of this compound, which are relevant to its thermal stability and mass spectrometric fragmentation. These processes often involve rearrangements and bond cleavages that are governed by the molecule's intrinsic structural and electronic properties.

One potential unimolecular decay pathway for allyl sulfides is a whiterose.ac.uknih.gov-sigmatropic rearrangement, which is a well-known reaction for analogous sulfoxides and sulfonium (B1226848) ylides. acs.org Computational modeling of the potential energy surface for such a rearrangement in this compound would reveal the activation energy and the structure of the transition state. Another possible decay route is the homolytic cleavage of the C-S bonds, leading to the formation of allyl, sec-butyl, and thiyl radicals. The relative energies of these bond dissociations can be calculated to predict the most likely fragmentation pathway under thermal or photochemical conditions.

Furthermore, studies on the reactions of diallyl polysulfides have shown that they can release H₂S upon interaction with thiols, a process that involves nucleophilic attack on the sulfur atoms. acs.org While this compound is a monosulfide, computational analysis of its interaction with radicals or other reactive species could reveal potential degradation pathways relevant to its stability and reactivity in various environments.

Enzymatic and Biotransformation Studies in Non Human Systems

Microbial Biotransformation of Sulfides to Chiral Sulfoxides and Sulfones

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a key metabolic process observed in various microorganisms. This biotransformation is of particular interest for its potential to produce chiral sulfoxides, which are valuable building blocks in asymmetric synthesis. libretexts.org

A wide range of microorganisms, including bacteria and fungi, have been screened for their ability to oxidize sulfides. Fungi, in particular, have shown significant activity in the desulfurization of sulfur-containing compounds through oxidative pathways. nih.gov Genera such as Aspergillus, Penicillium, Rhodosporidium, and Trichosporon have been identified for their capacity to oxidize the sulfur atom in various substrates. nih.govmdpi.com For instance, studies on dibenzothiophene (B1670422) (DBT), a model sulfur-containing heterocyclic compound, have demonstrated that fungi can oxidize the sulfur to form DBT-sulfoxide and DBT-sulfone. nih.gov

Bacterial strains have also been extensively studied for sulfoxidation. Species from the genera Pseudomonas and Streptomyces are known to perform enantioselective sulfoxidation. nih.gov For example, Streptomyces glaucescens GLA.0 has been used for the biocatalytic oxidation of phenyl methyl sulfide (B99878) (PMS), demonstrating a preference for the (R)-enantiomer of the corresponding sulfoxide (B87167). nih.gov The screening of various microbial strains is crucial for identifying biocatalysts with high activity and selectivity for specific sulfide substrates.

Table 1: Examples of Microbial Strains Screened for Sulfoxidation Activity

Microbial Strain Substrate Example Product(s) Key Findings Reference
Aspergillus japonicus ICFC 744/11 Phenyl Methyl Sulfide (PMS) (R)-Phenyl Methyl Sulfoxide Favored formation of the R-enantiomer. nih.gov
Pseudomonas monteilii CCTCC M2013683 Phenyl Methyl Sulfide (PMS) Phenyl Methyl Sulfoxide Biotransformation achieved using resting cells. nih.gov
Streptomyces glaucescens GLA.0 Phenyl Methyl Sulfide (PMS) (R)-Phenyl Methyl Sulfoxide, Phenyl Methyl Sulfone Displayed constant R enantio-preference with high enantiomeric excess. nih.gov
Rhodosporidium toruloides Dibenzothiophene (DBT) DBT-sulfoxide, DBT-sulfone Capable of utilizing DBT as a sulfur source through oxidation. nih.gov

Factors Influencing Enantioselectivity and Chemoselectivity

The outcome of microbial sulfoxidation, in terms of both the ratio of enantiomers produced (enantioselectivity) and the ratio of sulfoxide to sulfone (chemoselectivity), is influenced by several factors.

Agitation Speed: The rate of mixing in the bioreactor affects oxygen transfer, which is crucial for oxidation reactions. In studies with Streptomyces glaucescens, higher agitation speeds (e.g., 180 rpm vs. 150 rpm) led to a higher yield of the sulfone by-product, although the enantiopurity of the sulfoxide remained high. nih.gov This suggests that increased oxygen availability can promote overoxidation of the sulfoxide to the sulfone. nih.gov

Medium Composition: The nutrients available to the microorganism play a critical role. For instance, using a yeast-containing medium for S. glaucescens resulted in higher bacterial cell concentration and a better ratio of sulfoxide to sulfone compared to a medium without yeast. nih.gov

Co-solvents: The use of co-solvents can influence reaction yield and selectivity, although the specific effects can vary. nih.gov

Table 2: Influence of Reaction Conditions on Sulfoxidation by Streptomyces glaucescens GLA.0

Factor Condition 1 Outcome 1 Condition 2 Outcome 2 Reference
Agitation Speed 150 rpm Lower sulfone formation 180 rpm Higher sulfone formation, faster bioconversion nih.gov
Substrate Addition Day 3 of inoculation Lower sulfoxide yield (PMSO) Time zero Higher sulfoxide yield (80-83%) nih.gov

| Medium | Medium without yeast | Lower cell concentration, lower PMSO/sulfone ratio | Yeast-containing medium | Higher cell concentration, better PMSO/sulfone ratio | nih.gov |

Biochemical Mechanisms of Sulfur Compound Metabolism (e.g., Sulfane Sulfur Pathways)

The metabolism of sulfur compounds in organisms is a fundamental biological process. wikipedia.org It involves a series of enzymatic reactions that transform sulfur from one oxidation state to another. wikipedia.org A key area of this metabolism involves sulfane sulfur, which refers to sulfur atoms with a formal oxidation state of 0, bonded to another sulfur atom (e.g., in persulfides, R-S-SH). oup.com

A variety of enzymes are responsible for the oxidation and transformation of sulfur compounds in non-human systems. wikipedia.org

Sulfide:quinone oxidoreductase (SQOR or SQR): This enzyme catalyzes the first step in the mitochondrial sulfide oxidation pathway. nih.gov It oxidizes hydrogen sulfide (H₂S) and transfers the electrons to the electron transport chain via coenzyme Q. nih.gov This process generates a sulfane sulfur metabolite. researchgate.net

Sulfur Dioxygenase (SDO or ETHE1): This enzyme acts on the persulfide product generated by SQOR, converting it to sulfite (B76179) (SO₃²⁻). nih.gov

Sulfite Oxidase (SO): This enzyme completes the oxidation pathway by converting sulfite to sulfate (B86663) (SO₄²⁻). wikipedia.orgnih.gov The lack of this enzyme can lead to severe health issues due to the accumulation of toxic sulfite. wikipedia.org

Rhodanese (Thiosulfate Sulfurtransferase): This enzyme can transfer a sulfur atom from thiosulfate (B1220275) to a cyanide ion, forming thiocyanate (B1210189) and sulfite. oup.com It is also involved in the formation of persulfides. nih.gov

Cysteine Desulfurase: This PLP-dependent enzyme mobilizes sulfur from cysteine, forming an enzyme-bound persulfide. This "activated" sulfur can then be used in the biosynthesis of various sulfur-containing molecules like iron-sulfur clusters and thiamin. oup.comnih.gov

Sox Enzyme System: In many sulfur-oxidizing bacteria, a multi-enzyme complex known as the Sox system is responsible for the oxidation of various reduced sulfur compounds (like thiosulfate, hydrogen sulfide, and elemental sulfur) directly to sulfate. nih.gov Key components include SoxXA, SoxYZ, SoxB, and SoxCD. SoxCD, a sulfane dehydrogenase, is a key enzyme that catalyzes a six-electron oxidation of protein-bound sulfane sulfur. nih.gov

Enzyme Engineering for Modified Substrate Scope and Efficiency

While naturally occurring enzymes offer a powerful toolkit for biocatalysis, their properties are not always optimal for industrial applications. Enzyme engineering aims to improve these biocatalysts by modifying their structure and function. Techniques such as directed evolution and rational design are used to enhance enzyme stability, activity, substrate specificity, and enantioselectivity.

For sulfoxidation, enzyme engineering can broaden the range of sulfide substrates that can be converted or increase the efficiency and selectivity of the reaction. For example, monooxygenases, which are often involved in sulfoxidation, can be engineered to accept bulkier or electronically different sulfides than their natural substrates. While specific examples focusing on allyl sec-butyl sulfide are not prominent in the literature, the principles have been applied to similar enzymes. For instance, the engineering of P450 monooxygenases and Baeyer-Villiger monooxygenases has led to biocatalysts with improved performance in various oxidative transformations. The goal is to create robust enzymes that can function under process conditions and deliver high yields and purity of the desired chiral sulfoxide. preprints.org This field holds promise for developing sustainable and efficient methods for producing valuable sulfur-containing chemicals. acs.org

Environmental Chemical Dynamics and Degradation Pathways

Advanced Research Applications in Materials Science and Catalysis

Application in Polymer Chemistry and Material Synthesis

The incorporation of allyl sulfide (B99878) moieties, such as in allyl sec-butyl sulfide, into polymer structures provides a powerful tool for controlling polymer architecture and properties. This is primarily achieved through a mechanism known as addition-fragmentation chain transfer (AFCT).

Allyl sulfides function as effective addition-fragmentation chain transfer (AFCT) agents in radical polymerization processes. nih.govmdpi.com This mechanism is crucial for regulating the molecular weight of the resulting polymers. mdpi.com In this process, a growing polymer radical chain adds to the allyl group of the sulfide. The resulting intermediate is unstable and fragments, which breaks the polymer chain and generates a new thiyl radical. nih.gov This new radical can then initiate the growth of a new polymer chain. mdpi.com

This AFCT mechanism allows for the deactivation of a growing radical chain and the initiation of a new one, effectively transferring the chain. mdpi.com The efficiency of this process, defined by the chain transfer constant (Ctr), can be fine-tuned by modifying the chemical structure of the AFCT agent. mdpi.com From an industrial standpoint, allyl-based CTAs present a promising alternative to traditional agents like mercaptans for controlling molecular weight in emulsion polymerization, potentially without requiring significant changes to existing manufacturing facilities. mdpi.com

The use of allyl sulfide-based AFCT agents has a direct and measurable impact on polymerization kinetics. Research on the emulsion polymerization of styrene (B11656) using an irreversible AFCT agent, butyl(2-phenylallyl)sulfane (BPAS), demonstrated a clear relationship between the agent's concentration and the rate of polymerization (Rp). The kinetic data revealed an inverse relationship, where the rate of polymerization was proportional to the AFCT agent concentration to the power of -0.73 (Rp ∝ [BPAS]−0.73). mdpi.com This indicates that the AFCT agent plays a significant role in controlling the reaction speed.

Furthermore, in the context of highly crosslinked polymer networks, the AFCT mechanism mediated by allyl sulfide groups provides a route for significant stress relaxation. nih.gov During polymerization, particularly in the formation of glassy polymer networks, internal stresses build up due to shrinkage. The addition-fragmentation process allows for the rearrangement of the polymer network's connectivity. nih.gov This dynamic capability has been shown to successfully reduce polymerization-induced shrinkage stress, a critical factor in applications like microelectronics and dental materials. nih.gov

Table 1: Influence of an Allyl Sulfide AFCT Agent (BPAS) on Styrene Emulsion Polymerization Kinetics
Kinetic ParameterRelationship with [BPAS]Reference
Rate of Polymerization (Rp)Rp ∝ [BPAS]-0.73 mdpi.com
Average Number of Radicals per Particle (n)Strongly dependent on [BPAS] mdpi.com
Number-Average Molecular Weight (Mn)Effectively controlled by [BPAS] mdpi.com

Catalytic Applications in Organic Synthesis

The sulfur atom and the adjacent allyl group in compounds like this compound provide unique electronic and steric properties that are exploited in modern organic synthesis, particularly in enantioselective catalysis and olefin metathesis.

Chiral sulfides are emerging as crucial components in cooperative catalytic systems for producing single-enantiomer products. Research has demonstrated that a chiral sulfide can work in concert with an achiral sulfonic acid to facilitate highly enantioselective electrophilic tandem reactions. nih.gov In one such system, the combination of the chiral sulfide and the acid enables the formation of a catalytically active species that governs the enantioselectivity of the reaction. nih.gov Mechanistic studies, including density functional theory calculations, have revealed that specific non-covalent interactions, such as hydrogen bonds and π-π stacking, between the catalyst and the substrate are responsible for the high degree of stereocontrol observed. nih.gov This cooperative approach provides access to structurally diverse and enantioenriched molecules that are valuable in medicinal chemistry and materials science. nih.gov

Olefin metathesis is a powerful and versatile reaction for forming carbon-carbon double bonds, with broad applications in organic synthesis. beilstein-journals.orgnih.gov It has been discovered that the presence of an allyl sulfide group in one of the reacting olefins can significantly enhance the rate of the metathesis reaction. beilstein-journals.orgnih.gov This activating effect, known as the allylic chalcogen effect, has expanded the scope of olefin metathesis to include highly complex and sensitive substrates, such as proteins. beilstein-journals.org

While sulfur-containing molecules can sometimes be detrimental to transition-metal catalysts, allyl sulfides have proven to be privileged substrates in many ruthenium-catalyzed metathesis reactions. beilstein-journals.orgrsc.org The key to success often lies in matching the specific allyl sulfide substrate with a suitable catalyst to achieve optimal reactivity. rsc.org This rate enhancement is a general phenomenon for allylic chalcogens (oxygen, sulfur, and selenium) and plays an important role in optimizing reaction conditions for the synthesis of complex natural products and for protein modifications. beilstein-journals.org

Table 2: Applications of Allyl Sulfide Motifs in Catalysis
Catalytic ApplicationRole of Allyl Sulfide MoietyKey OutcomeReference
Chiral Sulfide CocatalysisForms catalytically active species with an achiral acid; controls stereochemistry.Highly enantioselective synthesis of complex molecules. nih.gov
Olefin MetathesisActs as an activating group, enhancing the reaction rate.Efficient C-C bond formation, enabling reactions on complex substrates like proteins. beilstein-journals.orgnih.gov

Surface Chemistry and Flotation Applications of Allyl Sulfide Derivatives

Derivatives of allyl sulfides have found applications in industrial processes such as froth flotation, which is used for separating valuable minerals from ores. Specifically, polymeric derivatives incorporating allyl thiourea (B124793) have been developed as novel depressants for sulfide minerals. google.comgoogle.com In the flotation process, these terpolymers selectively depress certain sulfide minerals, such as copper sulfides or pyrite, allowing for the preferential recovery of other valuable minerals like molybdenite or sphalerite. google.comgoogle.com The polymer is added to an aqueous slurry of finely divided ore, conditioning the pulp to achieve selective separation. google.com This application highlights the utility of tailored allyl sulfide derivatives in controlling the surface properties of minerals in complex mixtures.

Future Research Trajectories and Interdisciplinary Perspectives

Exploration of Novel Synthetic Pathways for Allyl Sec-Butyl Sulfide (B99878) and its Analogs

Future synthetic research will likely focus on developing more efficient, selective, and environmentally benign methods for the preparation of allyl sec-butyl sulfide and structurally related compounds. While traditional synthesis may involve the reaction of allyl chloride with sec-butylthiol, modern synthetic chemistry aims to overcome the limitations of such approaches, including the use of hazardous reagents and the generation of waste. ontosight.ai

Key areas of exploration include:

Catalytic Allylic Substitution: Advancements in transition-metal catalysis offer promising avenues. For instance, methods using catalysts like Sn(OTf)₂ for the allylic substitution of thiols with allyl alcohols provide a milder and more efficient route to allyl sulfides. ontosight.ai Investigating the applicability of such systems for the synthesis of asymmetrically substituted sulfides like this compound would be a significant step forward.

Aqueous Media Synthesis: The use of aqueous media for organic reactions is a cornerstone of green chemistry. Systems like the Sm-BiCl₃-promoted reaction of allyl bromides with disulfides in water have shown success for general allyl sulfides and could be adapted for this compound. acs.orgacs.org

Enantioselective Synthesis: The sec-butyl group in this compound contains a stereocenter, making the development of enantioselective synthetic routes a critical goal. This would open doors to studying the stereospecific interactions of this chiral sulfide in various applications.

Flow Chemistry: Continuous flow processes can offer enhanced safety, scalability, and control over reaction parameters. Developing a flow-based synthesis for this compound would be a significant advancement for its potential industrial production.

A review of recent synthetic methods for allyl sulfides reveals a diverse toolkit that could be applied to the specific synthesis of this compound:

Catalyst/Reagent SystemSubstratesKey Advantages
Sn(OTf)₂Allyl alcohols and thiolsMild conditions, good to excellent yields, gram-scale feasibility. ontosight.ai
Sm-BiCl₃Allyl bromide and disulfidesAqueous media, moderate to good yields. acs.orgacs.org
Indium TriiodideAllyl acetates and thiosilanesEfficient substitution of the acetoxy group. pharmatutor.org
Palladium(0)Allylic carbonates and thiolsModerate to excellent yields for allylation of thiols. pharmatutor.org
Myoglobin VariantsAllylic sulfides and diazo reagentsBiocatalytic approach for C-C bond formation. chemicalbook.com

Advanced Mechanistic Investigations with Hybrid Computational-Experimental Approaches

A deeper understanding of the reaction mechanisms involving this compound is crucial for controlling its reactivity and designing novel applications. Future research will likely integrate computational modeling with experimental studies to elucidate complex reaction pathways.

ontosight.ainih.gov-Allylic Rearrangements: Thermally initiated reactions of the related allyl sec-butyl sulfone have been shown to undergo a ontosight.ainih.gov-allylic rearrangement. acs.orgacs.org A detailed mechanistic investigation, combining kinetic studies with density functional theory (DFT) calculations, could unravel the concerted versus radical pathways of similar rearrangements in this compound itself.

Redox Chemistry: Allyl sulfides are known for their complex redox behavior, which can involve radical intermediates. turi.org Investigating the electrochemical properties of this compound and its interactions with reactive oxygen species will be important, particularly for applications in materials science and biology.

Computational Modeling: In silico studies can predict the reactivity of this compound, model its interaction with catalysts, and help in the rational design of new reactions. spectrochem.inorganic-chemistry.orggoogle.com Techniques like DFT and molecular dynamics simulations can provide insights into transition states, reaction energetics, and conformational preferences that are difficult to obtain experimentally.

Development of New Analytical Methodologies for Complex Research Matrices

The accurate detection and quantification of this compound, a volatile sulfur compound, in various matrices is essential for both fundamental research and quality control in potential applications.

Future analytical research should focus on:

Enhanced Sensitivity and Selectivity: Developing methods with lower detection limits is crucial, especially if the compound is present in trace amounts. Techniques like headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) have proven effective for other volatile sulfur compounds and could be optimized for this compound. pharmatutor.org

Real-Time Monitoring: The development of sensors or online analytical techniques would allow for the real-time monitoring of reactions involving this compound, providing valuable kinetic data.

Portable Analytical Devices: For on-site analysis, the development of portable and cost-effective analytical devices would be highly beneficial.

A comparison of current analytical techniques for volatile sulfur compounds highlights the available options:

Analytical TechniquePrincipleAdvantagesPotential for this compound
GC-MSSeparation by gas chromatography, detection by mass spectrometryHigh sensitivity and selectivity, structural information.Highly suitable for identification and quantification.
HS-SPME-GC-MSHeadspace sampling with solid-phase microextraction prior to GC-MSSolvent-free, pre-concentration of analyte, good reproducibility. pharmatutor.orgExcellent for trace analysis in complex matrices.
HPLC with specialized detectorsSeparation by liquid chromatographySuitable for less volatile or thermally labile sulfur compounds.May be applicable for derivatives of this compound.

Integration of Allyl Sulfide Chemistry into Sustainable Chemical Processes

The principles of green chemistry are increasingly guiding chemical research. Future work on this compound should aim to integrate its chemistry into sustainable processes.

Renewable Feedstocks: Research into producing the allyl and sec-butyl synthons from renewable biomass sources would significantly improve the sustainability profile of this compound.

Catalyst Recycling: For catalytic syntheses, developing methods for the efficient recovery and reuse of the catalyst is a key aspect of green chemistry.

Sulfur Waste Valorization: Exploring the use of elemental sulfur, a byproduct of the petroleum industry, as a reactant in the synthesis of this compound and its analogs could contribute to waste valorization.

Biodegradable Materials: Investigating the potential of incorporating the this compound motif into biodegradable polymers could lead to new sustainable materials.

The use of allyl sulfides in creating renewable adhesives from garlic essential oil exemplifies the potential for this class of compounds in sustainable materials science.

Tailored Design of Functional Molecules Incorporating the this compound Motif for Specific Chemical Reactivities

The unique combination of an allyl group and a sec-butyl sulfide moiety offers opportunities for designing functional molecules with tailored properties.

Advanced Polymers: The allyl group can participate in polymerization reactions. Research could focus on creating novel polymers and copolymers where the this compound unit imparts specific properties, such as altered thermal stability, refractive index, or adhesive characteristics.

Biologically Active Compounds: Organosulfur compounds are known for a wide range of biological activities. While direct evidence is lacking for this compound, its structural similarity to other bioactive allyl sulfides suggests that it or its derivatives could be investigated for potential applications in agriculture or pharmacology.

Ligands for Catalysis: The sulfur atom in this compound can act as a ligand for metal centers. Designing and synthesizing novel ligands based on this scaffold could lead to new catalysts with unique reactivity and selectivity.

Responsive Materials: The reactivity of the allyl group and the potential for oxidation at the sulfur atom could be exploited to create materials that respond to external stimuli such as light, heat, or chemical reagents.

Q & A

Q. What are the recommended synthetic routes for Allyl Sec-Butyl Sulfide, and how can purity be optimized?

this compound can be synthesized via nucleophilic substitution between allyl mercaptan and sec-butyl halides under inert conditions. A typical protocol involves reacting allylthiol with sec-butyl bromide in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–12 hours. Purification is achieved through vacuum distillation or column chromatography using silica gel and hexane/ethyl acetate gradients. Purity validation requires gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy to confirm the absence of byproducts like dialkyl disulfides .

Q. Which analytical techniques are most effective for quantifying this compound in complex matrices?

GC-MS is the gold standard for volatile sulfide analysis due to its high sensitivity and resolution. For non-volatile derivatives, high-performance liquid chromatography (HPLC) with UV or fluorescence detection is preferred. Sample preparation often involves solid-phase microextraction (SPME) or liquid-liquid extraction with dichloromethane. Structural confirmation via 1^1H/13^13C NMR and Fourier-transform infrared spectroscopy (FTIR) is critical to distinguish this compound from isomers like allyl n-propyl sulfide .

Q. What biological roles or health implications are associated with this compound?

this compound, like other organosulfur compounds, may exhibit antioxidant, anti-inflammatory, and antimicrobial properties. In vitro assays (e.g., DPPH radical scavenging) and in vivo models (e.g., murine studies) are used to evaluate bioactivity. For instance, garlic-derived sulfides improve gut microbiota diversity and cognitive health, suggesting potential neuroprotective effects. Dose-response studies and metabolomics (e.g., LC-MS/MS) are recommended to elucidate mechanisms .

Advanced Research Questions

Q. How does the allylic chalcogen effect influence the reactivity of this compound in catalytic applications?

The allylic sulfur atom in this compound enhances electron density at the α-carbon, accelerating transition metal-catalyzed reactions like olefin metathesis. Comparative studies with selenides (e.g., allyl selenocysteine derivatives) show higher reaction yields due to increased polarizability. Kinetic experiments (e.g., monitoring by 1^1H NMR) and density functional theory (DFT) calculations are essential to map electronic effects and optimize catalytic conditions .

Q. How should researchers address contradictions in sulfide content data across different experimental models?

Discrepancies in sulfide quantification (e.g., varying concentrations in plant genotypes) require multivariate statistical approaches. Hierarchical cluster analysis (HCA) and principal component analysis (PCA) can group samples by sulfide profiles, while ANOVA with Tukey’s post hoc test identifies significant differences. Replicate experiments and standardized extraction protocols (e.g., controlled hydrolysis of thioesters) minimize variability .

Q. What strategies enable comparative studies of this compound with structurally related sulfides?

Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., allyl methyl, propyl, or benzyl sulfides) and testing their physicochemical and biological properties. Techniques like X-ray crystallography or molecular docking predict binding affinities to enzymes (e.g., cytochrome P450). Metathesis reactivity or antioxidant efficacy can be benchmarked against diallyl disulfide or allyl mercaptan .

Methodological Notes

  • Reproducibility : Document reaction conditions (temperature, solvent purity, catalyst loading) and analytical parameters (column type, ionization mode) per guidelines in .
  • Data Validation : Use internal standards (e.g., deuterated analogs) in GC-MS to correct for matrix effects .
  • Ethical Compliance : For in vivo studies, adhere to institutional animal care protocols and include negative controls (e.g., sulfide-free diets) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.